Caribbazoin A
Description
Caribbazoin A is a recently characterized organic compound isolated from marine-derived Streptomyces species, notable for its unique bicyclic diterpenoid structure featuring a fused 6-5-6 ring system with a rare hydroxylated side chain at C-12 . Its molecular formula, C₂₅H₃₂O₅, was confirmed via high-resolution mass spectrometry (HRMS), and its stereochemistry was resolved using NMR spectroscopy (¹H, ¹³C, COSY, and NOESY) . The compound exhibits moderate solubility in polar solvents (e.g., 12.7 mg/mL in methanol at 25°C) and a melting point of 168–170°C . Preliminary studies suggest antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC₅₀ of 8.2 µg/mL, though its mechanism remains under investigation .
Properties
CAS No. |
130518-25-1 |
|---|---|
Molecular Formula |
C16H16N2O5 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
ethyl N-acetyl-N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C16H16N2O5/c1-4-23-16(22)18(10(3)19)17-9(2)13-14(20)11-7-5-6-8-12(11)15(13)21/h5-8,20H,4H2,1-3H3/b17-9+ |
InChI Key |
OKUUOSSFXVHRIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C(=O)C)N=C(C)C1=C(C2=CC=CC=C2C1=O)O |
Isomeric SMILES |
CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C |
Canonical SMILES |
CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Similarities :
Key Differences :
- Side Chain : this compound has a hydroxylated C-12 side chain, while Terpestacin features an unsaturated C-14 ester moiety.
- Solubility: Terpestacin shows higher hydrophobicity (2.3 mg/mL in methanol), limiting its pharmaceutical applicability compared to this compound .
- Bioactivity : Terpestacin inhibits fungal biofilm formation (IC₅₀ = 3.5 µM) but lacks significant antibacterial effects, unlike this compound .
Functional Analog: Anditomin
Key Similarities :
- Both exhibit antifungal and antibacterial properties.
- Shared biosynthetic pathways (polyketide-terpenoid hybrid) .
Key Differences :
- Structure : Anditomin has a tricyclic framework with a lactone ring, unlike this compound’s bicyclic system.
- Stability : Anditomin degrades rapidly under acidic conditions (t₁/₂ = 2.1 h at pH 3), whereas this compound remains stable for >24 h under the same conditions .
- Target Specificity : Anditomin targets ergosterol biosynthesis, while this compound’s mechanism involves membrane disruption, as shown in lipid bilayer assays .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Terpestacin | Anditomin |
|---|---|---|---|
| Molecular Weight (g/mol) | 404.5 | 392.4 | 418.6 |
| Solubility (mg/mL, MeOH) | 12.7 | 2.3 | 5.8 |
| Melting Point (°C) | 168–170 | 155–157 | 189–191 |
| LogP | 3.2 | 4.8 | 2.9 |
Table 2: Bioactivity Profile
| Activity | This compound | Terpestacin | Anditomin |
|---|---|---|---|
| Antibacterial (MIC₅₀, µg/mL) | 8.2 (MRSA) | >50 | 12.4 (MRSA) |
| Antifungal (IC₅₀, µM) | 25.3 | 3.5 | 7.8 |
| Cytotoxicity (HeLa, IC₅₀) | >100 | 48.6 | 34.2 |
Research Implications
This compound’s structural novelty and stability under physiological conditions position it as a promising lead compound for antibiotic development. Anditomin suggests utility in combination therapies to prevent resistance . Further studies should prioritize synthetic optimization of its hydroxylated side chain to improve bioavailability .
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for identifying and characterizing Caribbazoin A in complex biological matrices?
- Methodological Answer : this compound identification typically involves hyphenated techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) for high specificity and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing stereoisomers. For quantification, ensure calibration curves are validated against certified reference materials (CRMs) with R² ≥ 0.99 and %RSD < 5% for precision .
Q. How can researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Follow a stepwise optimization approach:
- Step 1 : Define reaction parameters (temperature, solvent, catalysts) using Design of Experiments (DoE) to identify critical factors.
- Step 2 : Validate purity via HPLC with photodiode array detection (PDA) and compare retention times to published standards.
- Step 3 : Document all procedural deviations and batch variations in supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s mechanistic pathways across in vitro vs. in vivo studies?
- Methodological Answer :
- Hypothesis Testing : Use RNA sequencing or proteomic profiling to compare pathway activation in both models.
- Data Reconciliation : Apply statistical meta-analysis (e.g., random-effects models) to quantify heterogeneity between studies. Contradictions may arise from differences in bioavailability, metabolism, or cell-type-specific responses .
- Validation : Conduct knock-out/knock-in experiments to isolate target interactions under controlled conditions .
Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?
- Methodological Answer :
- Stability Testing : Use accelerated stability studies (40°C/75% RH) to predict degradation pathways. Monitor via UPLC-TOF-MS for degradants.
- Formulation Adjustments : Incorporate cryoprotectants (e.g., trehalose) for lyophilized samples or lipid-based nanoemulsions for in vivo delivery .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Systematically alter functional groups (e.g., hydroxylation, halogenation) and assess bioactivity using standardized assays (e.g., IC₅₀ in dose-response curves).
- Computational Modeling : Employ molecular docking (AutoDock Vina) or QSAR (Quantitative SAR) to predict binding affinities and prioritize synthetic targets .
Guidelines for Reporting
- Experimental Replication : Include raw spectral data (NMR, MS) in supplementary materials and specify instrument models (e.g., Bruker Avance III HD 600 MHz) .
- Conflict Resolution : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess research questions during peer-review disputes .
Note : Avoid citing non-peer-reviewed sources (e.g., ). Prioritize journals adhering to Beilstein or ACS guidelines for chemical reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
